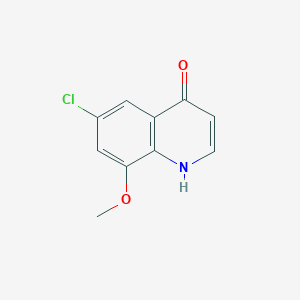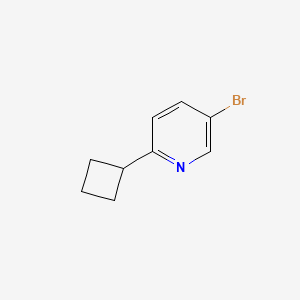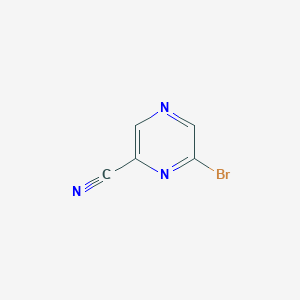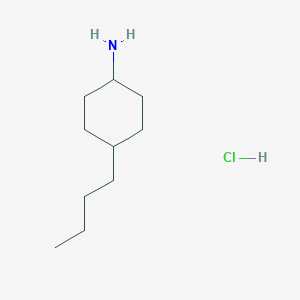
4-Butylcyclohexan-1-amine hydrochloride
Descripción general
Descripción
4-Butylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 1209395-89-0. It has a molecular weight of 191.74 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 4-Butylcyclohexan-1-amine hydrochloride is 1S/C10H21N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h9-10H,2-8,11H2,1H3;1H . It contains a total of 32 bonds, including 11 non-H bonds, 3 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
4-Butylcyclohexan-1-amine hydrochloride is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Aplicaciones Científicas De Investigación
Toxicity Assessment and Environmental Impact
4-Butylcyclohexan-1-amine hydrochloride is structurally related to cyclohexane-based compounds. Studies on similar compounds, like 4-methylcyclohexanemethanol (MCHM), reveal that they generally exhibit low to moderate acute and subchronic oral toxicity. They are not strong sensitizers, indicating low allergic response potential at plausible human exposures. Furthermore, these chemicals demonstrate slight to moderate skin and eye irritation at high concentrations but are not considered mutagenic or carcinogenic. These findings suggest that structurally related 4-Butylcyclohexan-1-amine hydrochloride could also exhibit a low toxicological risk profile, especially in environmental incidents like spills Paustenbach et al., 2015.
Biomedical Research and Drug Development
The chemical structure of 4-Butylcyclohexan-1-amine hydrochloride suggests potential applications in the synthesis of pharmaceuticals. Compounds with similar structural motifs are used in the synthesis of various cyclic and heterocyclic compounds, which are crucial in drug development. For instance, arylmethylidene derivatives of 3H-furan-2-ones, which share a resemblance with the cyclic structure of 4-Butylcyclohexan-1-amine hydrochloride, are used to synthesize a wide range of pharmaceutical compounds, including amides, pyrrolones, and benzofurans Kamneva et al., 2018.
Moreover, plasma-fabricated surfaces containing amine groups, akin to the amine functionality in 4-Butylcyclohexan-1-amine hydrochloride, are extensively used for bio-interface applications. These surfaces are crucial for the immobilization of biologically active molecules, indicating the potential use of 4-Butylcyclohexan-1-amine hydrochloride in fabricating bio-interactive surfaces and materials Siow et al., 2006.
Bioavailability and Food Safety
In the food industry and safety research, understanding the bioavailability and interactions of various compounds is crucial. Studies on compounds like p-Coumaric acid, which shares structural similarities with 4-Butylcyclohexan-1-amine hydrochloride due to its aromatic nature, show that conjugation greatly enhances biological activities. These insights can be crucial for evaluating the safety and bioactive potential of 4-Butylcyclohexan-1-amine hydrochloride in food-related applications Pei et al., 2016.
Chemical Synthesis and Catalysis
4-Butylcyclohexan-1-amine hydrochloride may also play a role in chemical synthesis and catalysis. The presence of the amine group makes it a potential candidate for reactions involving amines, such as the reductive amination process. In this process, amines react with aldehydes or ketones to form new amines, a fundamental reaction in organic synthesis and drug development Irrgang & Kempe, 2020.
Safety and Hazards
Propiedades
IUPAC Name |
4-butylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h9-10H,2-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJFCBPULIPGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylcyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



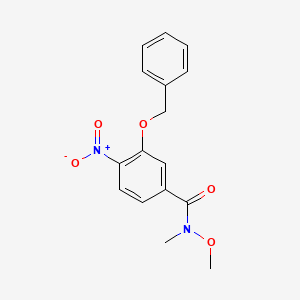

![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)

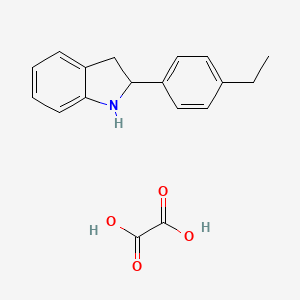



![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)
